N-(1-methyl-2,3-dihydroindol-6-yl)-4-(tetrazol-1-yl)benzamide
Description
N-(1-methyl-2,3-dihydroindol-6-yl)-4-(tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole derivative with a tetrazole moiety, making it a subject of study for its potential biological and chemical properties.
Properties
IUPAC Name |
N-(1-methyl-2,3-dihydroindol-6-yl)-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-22-9-8-12-2-5-14(10-16(12)22)19-17(24)13-3-6-15(7-4-13)23-11-18-20-21-23/h2-7,10-11H,8-9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOSBNSNNIDEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2,3-dihydroindol-6-yl)-4-(tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with a suitable precursor, such as 2-nitrotoluene, the indole ring is constructed through a series of reactions including nitration, reduction, and cyclization.
Introduction of the Tetrazole Group: The tetrazole ring is introduced via a [3+2] cycloaddition reaction between an azide and a nitrile derivative.
Coupling Reaction: The final step involves coupling the indole derivative with the tetrazole-containing benzamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2,3-dihydroindol-6-yl)-4-(tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different oxidation states, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(1-methyl-2,3-dihydroindol-6-yl)-4-(tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-methyl-2,3-dihydroindol-6-yl)-4-(tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole and tetrazole moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-2,3-dihydroindol-6-yl)-4-(triazol-1-yl)benzamide: Similar structure but with a triazole ring instead of a tetrazole.
N-(1-methyl-2,3-dihydroindol-6-yl)-4-(imidazol-1-yl)benzamide: Contains an imidazole ring instead of a tetrazole.
Uniqueness
N-(1-methyl-2,3-dihydroindol-6-yl)-4-(tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole moiety is known for its stability and ability to mimic carboxylate groups, making this compound particularly interesting for medicinal chemistry applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
